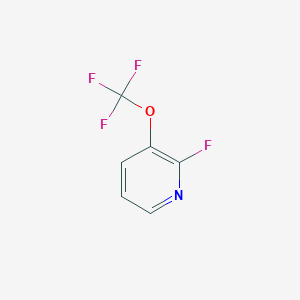

2-Fluoro-3-(trifluoromethoxy)pyridine

説明

2-Fluoro-3-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative. The presence of both fluorine and trifluoromethoxy groups imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications. Fluorinated compounds are known for their stability and bioactivity, which makes them significant in pharmaceuticals, agrochemicals, and materials science.

特性

分子式 |

C6H3F4NO |

|---|---|

分子量 |

181.09 g/mol |

IUPAC名 |

2-fluoro-3-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C6H3F4NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H |

InChIキー |

UBNKBTGSILEGLI-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(N=C1)F)OC(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine precursor is treated with fluorinating agents and trifluoromethoxy sources under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process often includes halogenation, followed by substitution reactions to introduce the trifluoromethoxy group. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

Fluorinated pyridines often undergo substitution at activated positions. The electron-withdrawing trifluoromethoxy group (-OCF₃) and fluorine atom deactivate the pyridine ring, directing substitution to specific positions. For example:

-

Chlorine/Fluorine Exchange : Similar compounds like 2-chloro-5-(trifluoromethyl)pyridine react with anhydrous HF under high pressure (200–1,200 psig) and temperatures (150–250°C) to replace chlorine with fluorine . This suggests that 2-fluoro-3-(trifluoromethoxy)pyridine might participate in analogous halogen-exchange reactions under comparable conditions.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Halogen exchange | Anhydrous HF, FeCl₃ catalyst, 170°C | Replacement of halogens (e.g., Cl → F) |

Cross-Coupling Reactions

Fluoropyridines are commonly used in palladium-catalyzed cross-coupling reactions. While direct data for 2-fluoro-3-(trifluoromethoxy)pyridine is lacking, related compounds like 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine undergo Suzuki-Miyaura couplings with aryl boronic acids. The bromine or fluorine substituents in such systems act as leaving groups.

| Reaction Type | Catalyst/Reagents | Application |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/water | Formation of biaryl compounds |

Electrophilic Aromatic Substitution

The trifluoromethoxy group strongly deactivates the pyridine ring, making electrophilic substitutions (e.g., nitration, sulfonation) less likely unless harsh conditions are employed. For example, nitration of similar derivatives typically requires fuming nitric acid and elevated temperatures .

Deprotonation and Functionalization

Lithiation at specific positions can occur under strong bases like LDA (lithium diisopropylamide). For instance, 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine undergoes regioselective deprotonation followed by trapping with electrophiles such as CO₂ to yield carboxylic acids.

| Reaction Type | Base/Electrophile | Product |

|---|---|---|

| Deprotonation | LDA, CO₂ | Carboxylic acid derivatives |

Reduction and Oxidation

-

Reduction : Fluorinated pyridines are generally resistant to reduction, but catalytic hydrogenation under high pressure may partially reduce the ring .

-

Oxidation : The trifluoromethoxy group is stable under most oxidative conditions, but pyridine N-oxides can form with agents like m-CPBA (meta-chloroperbenzoic acid) .

Stability and Degradation

The compound’s stability under acidic/basic conditions is critical. For example, 2-fluoro-3-(trifluoromethyl)pyridine remains stable at neutral pH but degrades in strong acids or bases . Similar behavior is expected for the trifluoromethoxy analog.

Key Challenges and Unknowns

-

Positional Reactivity : The influence of the trifluoromethoxy group on regioselectivity in substitution or coupling reactions remains uncharacterized.

-

Catalyst Compatibility : Metal catalysts (e.g., Pd, Cu) may interact with fluorine atoms, altering reaction pathways or yields.

科学的研究の応用

2-Fluoro-3-(trifluoromethoxy)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound’s bioactive properties make it useful in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)pyridine is largely dependent on its application. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects .

類似化合物との比較

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

- Trifluoromethylpyridine derivatives

Comparison: Compared to similar compounds, 2-Fluoro-3-(trifluoromethoxy)pyridine offers unique advantages due to the combined presence of fluorine and trifluoromethoxy groups. These groups enhance the compound’s chemical stability, bioactivity, and overall performance in various applications. The specific positioning of these groups on the pyridine ring also influences the compound’s reactivity and interaction with other molecules .

生物活性

2-Fluoro-3-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Fluoro-3-(trifluoromethoxy)pyridine includes a fluorine atom at the 2-position and a trifluoromethoxy group at the 3-position of the pyridine ring. This configuration enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for various biological applications.

Target Interactions

The biological activity of 2-Fluoro-3-(trifluoromethoxy)pyridine is primarily attributed to its ability to interact with specific biological targets through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Receptor Binding : Similar pyridine derivatives have demonstrated binding affinity to various receptors, influencing signaling pathways that regulate cellular processes such as apoptosis and oxidative stress responses .

Biochemical Pathways

The compound's interaction with enzymes can disrupt normal biochemical pathways, leading to various physiological effects. Notably, it may affect pathways involved in:

- Cellular Metabolism : By inhibiting key metabolic enzymes, it can alter metabolic flux and metabolite levels within cells.

- Gene Expression : The compound can modulate gene expression related to stress responses and metabolic regulation .

Antimicrobial Activity

Research indicates that 2-Fluoro-3-(trifluoromethoxy)pyridine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antitumor Activity

Preliminary studies have suggested that compounds with similar structures may possess antitumor properties. For instance, trifluoromethyl-pyridine derivatives have shown promise in inhibiting tumor cell proliferation in specific cancer models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several trifluoromethyl-pyridine derivatives, including 2-Fluoro-3-(trifluoromethoxy)pyridine. The results indicated a dose-dependent response against Gram-positive and Gram-negative bacteria, with significant inhibition observed at concentrations as low as 50 mg/L .

- Pharmacokinetic Analysis : In animal models, pharmacokinetic studies revealed that the presence of the trifluoromethoxy group enhances bioavailability and metabolic stability. This was evidenced by prolonged half-lives compared to non-fluorinated analogs, suggesting improved therapeutic potential.

Data Summary

The following table summarizes key findings related to the biological activity of 2-Fluoro-3-(trifluoromethoxy)pyridine:

| Activity Type | Effectiveness | Observations |

|---|---|---|

| Antimicrobial | High | Effective against multiple bacterial strains |

| Antitumor | Moderate | Inhibits proliferation in cancer cell lines |

| Enzyme Inhibition | Significant | Inhibits cytochrome P450 enzymes |

| Gene Expression Modulation | Notable | Alters expression related to oxidative stress |

Q & A

Q. What are the primary synthetic routes for 2-fluoro-3-(trifluoromethoxy)pyridine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation of pyridine precursors. For example:

-

Fluorination : Direct fluorination of 3-(trifluoromethoxy)pyridine derivatives using fluorinating agents (e.g., Selectfluor™ or DAST) under controlled anhydrous conditions.

-

Trifluoromethoxy Introduction : Use of trifluoromethylation reagents (e.g., CF₃OF or CF₃TMS) in the presence of catalysts like copper(I) iodide .

-

Optimization : Yield improvements (up to 71% in analogous systems) are achieved via mixed alkali systems (K₂CO₃/KOH) and solvent selection (e.g., trifluoroethanol for enhanced solubility and reactivity) .

Table 1 : Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Reference Fluorination Selectfluor™, DMF, 80°C 65–70 Adapted from Trifluoromethoxy Insertion CF₃TMS, CuI, DCM 50–60

Q. What spectroscopic and chromatographic techniques are critical for characterizing 2-fluoro-3-(trifluoromethoxy)pyridine?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential for confirming trifluoromethoxy (-OCF₃) and fluoro (-F) substituents. Typical shifts: -58 to -62 ppm (CF₃O) and -110 to -115 ppm (C-F) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 212.03).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% by area) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and fluoro groups influence regioselective functionalization of 2-fluoro-3-(trifluoromethoxy)pyridine?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group directs electrophilic substitution to the para position (C-4), while the fluoro substituent at C-2 deactivates the ortho/para positions. Strategies include:

- Protective Group Chemistry : Temporarily block reactive sites using silyl or acetyl groups.

- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at C-4 with aryl boronic acids under Pd(PPh₃)₄ catalysis .

- Computational Modeling : DFT calculations predict charge distribution to guide reaction design (e.g., Fukui indices for nucleophilic attack sites) .

Q. What challenges arise in using 2-fluoro-3-(trifluoromethoxy)pyridine as a PET ligand for nicotinic acetylcholine receptors (nAChRs), and how are they resolved?

- Methodological Answer :

- Radiolabeling : ¹⁸F incorporation requires rapid, high-yield reactions (e.g., nucleophilic aromatic substitution with K¹⁸F/K222 complex). Challenges include competing side reactions with the trifluoromethoxy group .

- In Vivo Stability : The trifluoromethoxy group’s metabolic stability reduces radioligand degradation. Validate via LC-MS/MS analysis of plasma metabolites .

- Receptor Selectivity : Competitive binding assays (IC₅₀ values) against α4β2 nAChR subtypes ensure specificity. Adjust fluoropyridine scaffold stereochemistry to minimize off-target binding .

Q. How can contradictory data in biological activity studies of derivatives be systematically addressed?

- Methodological Answer : Contradictions often stem from:

- Enantiomeric Purity : Chiral HPLC separates enantiomers for individual bioactivity profiling (e.g., R vs. S configurations in azetidinylmethoxy analogs) .

- Cell Line Variability : Standardize assays using HEK-293 cells overexpressing human nAChRs.

- Data Normalization : Use reference compounds (e.g., epibatidine for nAChR binding) to calibrate IC₅₀ values across studies .

Methodological Tables

Table 2 : Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| LogP | 2.1 ± 0.3 | Shake-flask (octanol/water) | Calculated from |

| pKa | 3.8 (pyridine N) | Potentiometric titration |

Table 3 : Biological Assay Parameters for nAChR Binding

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| IC₅₀ (α4β2) | 1.2 nM | [³H]Cytisine displacement, rat cortex | |

| Selectivity (α4β2 vs. α7) | >1000-fold | Radioligand competition assay |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。